molecular formula C8H5ClF3NO B020155 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone CAS No. 154598-53-5

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

Cat. No. B020155
M. Wt: 223.58 g/mol
InChI Key: NOKSRMDODJGCPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone involves reacting p-chloroaniline with ethyl trifluoroacetate in the presence of n-butyl lithium, followed by reactions with ammonium thiocyanate and hydrochloric acid, leading to the formation of 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea. Further reactions with ArCOCH2Br and sodium acetate yield 1-{5-chloro-2[(4-substituted-1, 3-thiazol-2-yl)amino]phenyl}-2,2,2-trifluoroethanone derivatives, which have been screened for antibacterial and antifungal activities (Sujatha, Shilpa, & Gani, 2019).

Scientific Research Applications

Antibacterial and Antifungal Activity

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a precursor in the synthesis of derivatives with significant antibacterial and antifungal properties. Sujatha et al. (2019) synthesized derivatives that showed very good activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, indicating potential applications in developing new antimicrobial agents Sujatha, Shilpa, & Gani, 2019.

Material Science: Fluorinated Polyimides

In the field of material science, especially in the development of fluorinated polyimides, the compound serves as a monomer for the synthesis of high-performance polymers. These polymers exhibit desirable properties such as good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications. Yin et al. (2005) synthesized novel fluorine-containing polyimides that showed good solubility and thermal stability, as well as remarkable mechanical properties Yin, Li, Yang, Yang, Fan, & Liu, 2005.

Chemical Synthesis and Characterization

The compound is also involved in the synthesis of complex molecules, such as oxazolidinones and rhodanines, with potential applications in pharmaceuticals and organic chemistry. For example, Dogan et al. (1992) synthesized sterically hindered N-(o-tolyl) and N-(o-chlorophenyl) substituted 2-thioxo-4-oxazolidinones and thiazolidinones, highlighting the compound's role in creating enantiomerically pure substances Dogan, Burgemeister, Icli, & Mannschreck, 1992.

Optoelectronic Materials

The synthesis of fluorinated aromatic polyimides, derived from 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone, leads to materials with low dielectric constants, low water uptake, and high optical transparency. These materials are crucial for the development of optoelectronic devices. Chung, Tzu, & Hsiao (2006) developed organosoluble, low-colored fluorinated polyimides that could be used in electronic and optoelectronic applications due to their low dielectric constants and high transparency Chung, Tzu, & Hsiao, 2006.

Safety And Hazards

This compound is potentially harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, using appropriate personal protective equipment, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKSRMDODJGCPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450926
Record name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

CAS RN

154598-53-5
Record name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154598-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6N Hydrochloric acid (6.0M, 257 mmol) was added to N-[4-chloro-2-(trifluoroacetyl)phenyl]-2,2-dimethylpropanamide (3.3 g, 10.7 mmol) in anhydrous dimethoxyethane (40 ml) at room temperature and mixture was heated to reflux conditions for two hours until no starting material was observed by LC/MS. After cooling reaction to 0° C., reaction was basified to pH 9 by adding solid sodium bicarbonate in portions. Reaction was extracted with ethyl acetate (3×150 ml), and combined organic extracts were dried over MgSO4 and Na2SO4. After filtering mixture, the collected filtrate was concentrated in vacuo to give a crude yellow solid. Flash chromatography of the crude solid on silica gel (0-25% ethyl acetate/hexanes) afforded 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone as a yellow solid. 1H NMR (CDCl3, 400 MHz) δ 7.70 (m, 1H), 7.32 (dd, J=2.4 and 9.2 Hz, 1H), 6.68 (d, J=8.8 Hz, 1H), 6.46 (s, 2H). MS (Electrospray): m/z 223.9 (M+).
Quantity
257 mmol
Type
reactant
Reaction Step One
Quantity
3.3 g
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reactant
Reaction Step One
Quantity
40 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of N-(4-chlorophenyl)-2,2-dimethylpropionamide (6.7 g, 30 mmol) in anhydrous THF (100 mL) under nitrogen at 0° C. was added a solution of n-BuLi (2.5M, 30 mL, 70 mmol) in hexane in a dropwise fashion. After addition, the solution was kept stirring at 0° C. for 40 minutes and treated with a solution of 1-(trifluoroacetyl)imidazole (9 mL, 78 mmol) in anhydrous THF (10 mL). The reaction mixture was warmed to ambient temperature and kept for 18 hours. To the reaction solution was added a saturated aqueous ammonium chloride solution (50 mL) followed by addition of ethyl acetate (100 mL). The organic layer was separated and the solvent was removed in vacuo. The residue obtained was suspended in 3N aqueous hydrochloride solution (50 mL) and heated at reflux overnight. The reaction solution was cooled to room temperature and treated with a cold ammonium hydroxide solution to a pH above 8. The aqueous mixture was extracted with ethyl acetate (3×50 mL) and the organic layers were washed with brine and dried (MgSO4). After removal of solvent, the residue was purified by a flash chromatography (silica gel, hexane:ethylacetate/4:1) to afford the title compound as a yellow solid (1 g, 15%): mp 93-94° C.; 1H-NMR (CDCl3) δ 7.70 (m, 1H), 7.33 (dd, 1H, J=9.0, 2.3 Hz), 6.70 (d, 1H, J=9.1 Hz), 6.45 (bs, 2H1); MS (ESI) m/z 222(M−H, 100%), 224(M−H, 33%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
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0 (± 1) mol
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reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
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Yield
15%

Synthesis routes and methods III

Procedure details

4-Chloro-2-trifluoroacetylaniline, hydrochloride hydrate (17.1 g, 62 mmol) was stirred in a mixture of toluene (100 mL) and water (50 mL). The mixture was neutralized to pH 7 with saturated NaHCO3. The organic phase was concentrated in vacuo and the residue recrystallized from heptane to give 12.5 g (91%) of the title compound as yellow needles: mp 98-99° C.; 1H NMR (300 MHz, CDCl3) δ7.70 (t, J=2 Hz, 1H), 7.32 (dd, J=2, 9 Hz, 1H), 6.7 (d, J=9 Hz, 1H), 6.44 (brs, 2H); 13C NMR (75 MHz CDCl3) δ 180.0, 151.6, 136.9, 130.1 , 120.9, 119.0, 116.8, 111.4; 19F NMR (282 MHz, CDCl3) δ-70.3.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods IV

Procedure details

A solution of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate (48.5 g, 174.4 mmol), 300 mL toluene, and 150 mL water was stirred at room temperature for 30 minutes. The pH of the solution was adjusted to 7-8 via the addition of saturated aqueous NaHCO3 solution. The resulting mixture was then separated, and the toluene layer was collected and evaporated to dryness to give 38.2 g 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (2) as a yellow solid.
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
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Reactant of Route 5
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1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone
Reactant of Route 6
1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone

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